Cephapirin Benzathine

Description

Properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHKOXGROZNHHG-RACYMRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1087.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97468-37-6 | |

| Record name | Cephapirin benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEPHAPIRIN BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Cephapirin Benzathine on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Cephapirin Benzathine, a first-generation cephalosporin antibiotic, with a specific focus on its interaction with bacterial cell walls. Cephapirin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall. This inhibition is achieved through the covalent acylation of penicillin-binding proteins (PBPs), enzymes essential for the transpeptidation step in peptidoglycan biosynthesis. The disruption of cell wall integrity leads to cell lysis and bacterial death. This document details the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate this mechanism.

Introduction

This compound is the benzathine salt form of cephapirin, a semi-synthetic, broad-spectrum, first-generation cephalosporin.[1][2] As a member of the β-lactam class of antibiotics, its primary target is the bacterial cell wall, a structure not present in eukaryotes, which accounts for its selective toxicity.[3][4] The integrity of the bacterial cell wall, composed predominantly of peptidoglycan, is crucial for maintaining cell shape and resisting osmotic stress.[5] By interfering with peptidoglycan synthesis, this compound effectively compromises bacterial viability.[3][4] This guide will delve into the specific molecular events that underpin the antibacterial activity of this compound.

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal action of this compound is a multi-step process that culminates in the disruption of the bacterial cell wall. This process can be broken down into the following key stages:

-

Penetration of the Bacterial Cell Wall: As a first-generation cephalosporin, Cephapirin has good activity against Gram-positive bacteria, where the outer membrane is absent, allowing for easier access to the peptidoglycan layer and the underlying cell membrane where the PBPs are located.[6] Its activity against Gram-negative bacteria is more limited due to the presence of an outer membrane that can act as a barrier.[6]

-

Interaction with Penicillin-Binding Proteins (PBPs): The primary molecular targets of all β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs).[7] PBPs are a group of bacterial enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, that are anchored in the cytoplasmic membrane and are essential for the final steps of peptidoglycan synthesis.[7]

-

Covalent Inhibition of PBP Transpeptidase Activity: Cephapirin, being a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor, binds to the active site of the PBP transpeptidases.[] The strained β-lactam ring of cephapirin is then nucleophilically attacked by a serine residue in the active site of the PBP, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[9] This acylation inactivates the PBP, preventing it from carrying out its essential function of cross-linking the peptide side chains of the peptidoglycan strands.[4][]

-

Disruption of Cell Wall Integrity and Cell Lysis: The inhibition of PBP-mediated cross-linking weakens the structural integrity of the peptidoglycan layer. As the bacterium continues to grow and synthesize new cell wall material without proper cross-linking, the cell wall becomes progressively weaker and unable to withstand the internal osmotic pressure.[3][4] This ultimately leads to cell lysis and bacterial death.[2]

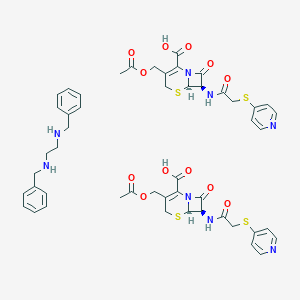

The following diagram illustrates the signaling pathway of this compound's action on the bacterial cell wall.

Quantitative Data

The efficacy of this compound can be quantified through various parameters, including its binding affinity to specific PBPs (expressed as IC₅₀ values) and its minimum inhibitory concentration (MIC) against different bacterial species.

Penicillin-Binding Protein (PBP) Affinity

While specific IC₅₀ values for Cephapirin binding to individual PBPs are not extensively available in the public literature, comparative data for other first-generation cephalosporins provide valuable context for its activity. The IC₅₀ represents the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled or fluorescently labeled penicillin to a specific PBP.

Table 1: Comparative IC₅₀ (μg/mL) of Cephalosporins for PBPs in Staphylococcus aureus

| PBP | Cephalothin | Cefazolin |

| PBP1 | 0.1 | 0.05 |

| PBP2 | 0.5 | 0.2 |

| PBP3 | 0.2 | 0.1 |

| PBP4 | >100 | >100 |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC is a critical measure of an antibiotic's potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Cephapirin against Various Bacterial Species

| Bacterial Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |

| Staphylococcus aureus | 98 | 0.25 | 0.25 | ≤0.06 - 0.5 | [10] |

| Staphylococcus aureus (from bovine mastitis) | 130 | 0.25 | ≤0.5 | 0.125 - >2 | [11] |

| Coagulase-negative staphylococci | 99 | 0.12 | 0.12 | ≤0.06 - 0.25 | [10] |

| Streptococcus dysgalactiae | 97 | 0.06 | 0.06 | ≤0.06 | [10] |

| Streptococcus uberis | 96 | 0.12 | 0.25 | ≤0.06 - 0.5 | [10] |

| Escherichia coli | 98 | >32 | >32 | 2 - >32 | [10] |

| Escherichia coli (clinical isolates) | 25 | - | - | (equivalent to cephalothin) | [6] |

| Streptococcus pneumoniae (Diplococcus pneumoniae) | 10 | - | - | (equivalent to cephalothin) | [6] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[1][4][12][13][14]

Workflow Diagram:

Detailed Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 1024 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Cephapirin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Cephapirin that completely inhibits visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of an unlabeled antibiotic (Cephapirin) for PBPs by measuring its ability to compete with a labeled penicillin (e.g., fluorescently-labeled penicillin V or [³H]benzylpenicillin) for binding to the PBPs.[2][15][16][17]

Workflow Diagram:

Detailed Protocol:

-

Membrane Preparation: Grow a bacterial culture to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

Competition Reaction: In a series of tubes, incubate the membrane preparation with increasing concentrations of Cephapirin for a set period (e.g., 10 minutes at 30°C).

-

Labeling: Add a fixed, subsaturating concentration of a fluorescently-labeled penicillin (e.g., Bocillin-FL) to each tube and incubate for a further period (e.g., 15 minutes at 30°C) to label the PBPs that are not bound by Cephapirin.

-

Termination of Reaction: Stop the labeling reaction by adding a saturating concentration of unlabeled penicillin G.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. Quantify the intensity of the fluorescence for each PBP band at each Cephapirin concentration.

-

IC₅₀ Determination: Plot the percentage of inhibition of fluorescent penicillin binding versus the concentration of Cephapirin. The IC₅₀ is the concentration of Cephapirin that results in a 50% reduction in the fluorescence signal for a specific PBP.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the direct inhibition of peptidoglycan synthesis by an antibiotic using bacterial cell-free extracts or purified enzymes and radiolabeled precursors.[3][18][19]

Workflow Diagram:

Detailed Protocol:

-

Enzyme and Substrate Preparation: Prepare a bacterial membrane fraction as described for the PBP competition assay. Synthesize or obtain radiolabeled peptidoglycan precursors, such as UDP-N-acetylmuramic acid-(pentapeptide-[¹⁴C]) and UDP-N-acetylglucosamine.

-

Reaction Setup: In a reaction vessel, combine the buffer, cofactors (e.g., Mg²⁺), radiolabeled precursors, and varying concentrations of Cephapirin.

-

Initiation and Incubation: Initiate the synthesis reaction by adding the membrane preparation. Incubate the mixture at 37°C for a defined period.

-

Termination and Separation: Stop the reaction (e.g., by boiling or adding a strong acid). Separate the newly synthesized, insoluble peptidoglycan from the soluble, unincorporated radiolabeled precursors by filtration through a membrane filter.

-

Quantification: Wash the filter to remove any remaining unincorporated precursors. The amount of radioactivity retained on the filter, which corresponds to the amount of newly synthesized peptidoglycan, is quantified by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of peptidoglycan synthesis for each Cephapirin concentration and determine the IC₅₀ value.

Conclusion

This compound's mechanism of action is a well-defined process centered on the inhibition of bacterial cell wall synthesis. By targeting and irreversibly inactivating penicillin-binding proteins, Cephapirin effectively halts the construction of the peptidoglycan layer, leading to bacterial cell death. The quantitative data on its minimum inhibitory concentrations underscore its efficacy, particularly against Gram-positive bacteria. The detailed experimental protocols provided in this guide offer a framework for the continued study and evaluation of this and other β-lactam antibiotics. A deeper understanding of these mechanisms is paramount for the development of new antibacterial agents and for combating the growing threat of antibiotic resistance.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical and in vitro evaluation of cephapirin, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of penicillin-binding protein 1a (PBP1a) reveals a mutational hotspot implicated in beta-lactam resistance in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. citedrive.com [citedrive.com]

- 15. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cephapirin Benzathine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin Benzathine is a long-acting, first-generation cephalosporin antibiotic.[1][2][3] It is the benzathine salt of cephapirin, a semisynthetic derivative of cephalosporanic acid.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, tailored for professionals in pharmaceutical research and development.

Chemical Structure

This compound is comprised of two molecules of cephapirin covalently linked to one molecule of benzathine (N,N'-dibenzylethane-1,2-diamine).[1]

IUPAC Name: bis((6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid);N,N'-dibenzylethane-1,2-diamine[1]

Molecular Formula: C50H54N8O12S4[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 1087.3 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 166-170°C (with decomposition) | [6][7] |

| Solubility | Practically insoluble in water, ether, and toluene; freely soluble in alcohol; soluble in 0.1 N hydrochloric acid. Soluble in DMSO at 81 mg/mL. | [4][8] |

| pKa | For the cephapirin moiety: 2.74 ± 0.01 (carboxylic acid), 5.13 ± 0.01 (pyridinium ring) | [9][10][11] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This action is primarily targeted at penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[1][12]

The process begins with the binding of the β-lactam ring of cephapirin to the active site of PBPs. This covalent binding inactivates the transpeptidase function of the PBPs, which are responsible for cross-linking the peptidoglycan chains.[1][12][13][14] The inhibition of this cross-linking process weakens the bacterial cell wall, leading to a loss of structural integrity.[1][12] Consequently, the bacterium is unable to withstand the internal osmotic pressure, resulting in cell lysis and death.[13][14]

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Cephapirin

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and analysis of this compound.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Methodology:

-

A small, powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[15]

-

The capillary tube is placed in a calibrated melting point apparatus.[16]

-

The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.[15]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has melted is recorded as the completion of melting.[16]

-

The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, alcohol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.[4]

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in Cephapirin.

Methodology:

-

A known concentration of Cephapirin is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[17][18]

-

The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[18]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the half-equivalence points on the titration curve, where the concentrations of the acidic and conjugate base forms of an ionizable group are equal.[17]

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify this compound and assess its purity.

Methodology:

-

Chromatographic System: A liquid chromatograph equipped with a UV detector set at 260 nm, a guard column, and an analytical column (e.g., C18 reversed-phase).[19]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., potassium acetate in acetic acid) and an organic solvent (e.g., acetonitrile).[19]

-

Sample Preparation: A known weight of this compound is accurately dissolved in a suitable solvent to a known volume.[19]

-

Procedure: A specific volume of the sample solution is injected into the chromatograph. The peak area corresponding to cephapirin is measured.

-

Quantification: The concentration is calculated by comparing the peak area of the sample to that of a standard of known concentration.[19]

Experimental Workflow: Antibiotic Susceptibility Testing (AST)

Conclusion

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. The tabulated data and outlined experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of this important first-generation cephalosporin antibiotic. A thorough understanding of these fundamental characteristics is essential for its effective application and for the development of new and improved antibacterial therapies.

References

- 1. hereditybio.in [hereditybio.in]

- 2. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C50H54N8O12S4 | CID 167441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. davjalandhar.com [davjalandhar.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. This compound [drugfuture.com]

The Synthesis of Cephapirin Benzathine from 7-ACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of Cephapirin Benzathine, a first-generation cephalosporin antibiotic, commencing from the key intermediate, 7-aminocephalosporanic acid (7-ACA). The process involves a multi-step chemical synthesis, culminating in the formation of the final benzathine salt. This document provides a comprehensive overview of the reaction sequence, detailed experimental protocols derived from established methodologies, and quantitative data to support process optimization and understanding.

Overview of the Synthesis Pathway

The synthesis of this compound from 7-ACA is a three-step process. The first step involves the acylation of the amino group of 7-ACA to introduce a reactive handle. This is followed by a nucleophilic substitution to attach the pyridinethiol side chain, forming Cephapirin acid. The final step is the salt formation with N,N'-dibenzylethylenediamine (benzathine) to yield the stable this compound salt. A one-pot method for this synthesis has also been described, which simplifies the procedure and is suitable for industrial production.[1][2]

Caption: Overall synthesis pathway of this compound from 7-ACA.

Experimental Protocols

The following protocols are based on a one-pot synthesis method, which has been shown to be efficient for the preparation of this compound.

Step 1 & 2: Synthesis of Cephapirin Acid from 7-ACA

This phase combines the acylation of 7-ACA and the subsequent reaction with 4-pyridinethiol in a single reaction vessel.

Materials:

-

7-aminocephalosporanic acid (7-ACA)

-

Bromoacetylating agent (e.g., bromoacetyl bromide or bromoacetyl chloride)

-

4-pyridinethiol (4-mercaptopyridine)

-

Organic base (e.g., triethylamine)

-

Solvent (e.g., a mixture of acetone, methanol, and water)

Procedure:

-

A solution of 7-ACA is prepared in the chosen solvent system.

-

The solution is cooled to a low temperature (e.g., 0-5 °C).

-

The organic base is added to the 7-ACA solution.

-

The bromoacetylating agent is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period to form 7-(2-bromoacetamido)cephalosporanic acid.

-

4-pyridinethiol is then added to the reaction mixture.

-

The reaction is allowed to proceed for several hours at a controlled temperature (e.g., 5-10 °C) to yield solid Cephapirin acid.[1][2]

Step 3: Formation of this compound

The Cephapirin acid formed in the previous step is converted to its benzathine salt.

Materials:

-

Cephapirin acid (from the previous step)

-

Inorganic base (e.g., sodium bicarbonate)

-

N,N'-dibenzylethylenediamine diacetate (DBED diacetate)

-

Water

-

Optional: Reducing agent (e.g., sodium thiosulfate), Decolorizing agent (e.g., activated carbon)

Procedure:

-

Water and an inorganic base are added to the reaction mixture containing Cephapirin acid to dissolve it as a salt.

-

Optionally, a reducing agent can be added to prevent degradation, and activated carbon can be used for decolorization.

-

The solution is filtered.

-

A solution of N,N'-dibenzylethylenediamine diacetate is added to the filtrate.

-

The reaction is maintained at a specific temperature (e.g., 37-40 °C) for several hours, during which this compound precipitates.[1][2]

-

The solid product is collected by filtration, washed with water, and dried under vacuum.[1][2]

Caption: Experimental workflow for the one-pot synthesis of this compound.

Quantitative Data

The following tables summarize quantitative data reported in the literature for the synthesis of this compound. These values can serve as a baseline for process development and optimization.

| Parameter | Value | Reference |

| Reactants | ||

| Acetobrom 7-ACA | 50 g | [1] |

| 4-mercaptopyridine | 14 g - 20 g | [1][2] |

| Triethylamine | 23 ml | [1][2] |

| Sodium bicarbonate | 20 g | [1][2] |

| DBED | 22 g - 35 g | [1] |

| Solvent System | ||

| Acetone | 1003 ml | [1] |

| Methanol | 783 ml | [1] |

| Water | 391 ml | [1] |

| Reaction Conditions | ||

| Acylation Temperature | 2-5 °C | [1][2] |

| Thiol Reaction Temperature | 5-10 °C | [1][2] |

| Thiol Reaction Time | 5 hours | [1][2] |

| Salt Formation Temperature | 37-40 °C | [1][2] |

| Salt Formation Time | 6 hours | [1][2] |

| Yield and Purity | ||

| Molar Yield | 65% - 97% | [1][2] |

| Cephapirin Acid Content (HPLC) | 65% - 80% | [1][2] |

| Benzathine Content (Volumetry) | 21% | [2] |

Table 1: Summary of Reactant Quantities, Reaction Conditions, and Yields.

Conclusion

The synthesis of this compound from 7-ACA is a well-established process. The one-pot methodology, in particular, offers an efficient and scalable route for its production. By carefully controlling reaction parameters such as temperature, time, and reactant stoichiometry, high yields and purity of the final product can be achieved. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and manufacturing of this important cephalosporin antibiotic. Further optimization studies could focus on solvent selection, base screening, and purification techniques to enhance the overall efficiency and environmental footprint of the process.

References

An In-depth Technical Guide to the Solubility of Cephapirin Benzathine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cephapirin Benzathine in Dimethyl Sulfoxide (DMSO) and other organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Core Solubility Data

This compound, a first-generation cephalosporin antibiotic, exhibits varying solubility across different solvents, a critical factor for in vitro and in vivo studies. The following table summarizes the quantitative and qualitative solubility data compiled from various scientific sources.

| Solvent | Solubility | Molar Concentration (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | 81 mg/mL[1][2][3] | 74.49 mM[2][3] | Sonication is recommended to aid dissolution.[1] It is advised to use fresh DMSO as moisture absorption can reduce solubility.[3] |

| Alcohol (Ethanol) | Freely Soluble | - | |

| 0.1 N Hydrochloric Acid (HCl) | Soluble | - | [4][5] |

| Water | Practically Insoluble[4][5] | - | |

| Ether | Practically Insoluble[4][5] | - | |

| Toluene | Practically Insoluble[4][5] | - |

Experimental Protocols for Solubility Assessment

While specific, detailed protocols for determining the solubility of this compound are not extensively published, a general and widely accepted methodology can be described. The following protocol is based on common practices for solubility assessment in pharmaceutical research.

General Solubility Determination Workflow

Caption: A generalized workflow for determining the solubility of a compound.

Detailed Steps:

-

Preparation of Materials : An excess amount of this compound powder is weighed and placed into a glass vial. The selected solvent is pre-equilibrated to the desired experimental temperature (e.g., room temperature or 38°C).[6]

-

Mixing and Equilibration : The pre-equilibrated solvent is added to the vial containing the this compound powder. The resulting suspension is then stirred vigorously for a set duration, typically 60 minutes, at a constant temperature to ensure equilibrium is reached.[6]

-

Separation of Undissolved Solid : After the equilibration period, the suspension is filtered to remove any undissolved solid particles. A microfilter, such as a 1.2 μm glass fiber filter, is commonly used for this purpose.[6]

-

Analysis of the Supernatant : The clear filtrate, which represents the saturated solution, is then appropriately diluted and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved this compound. This concentration is the solubility of the compound in the tested solvent at the specified temperature.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephapirin, the active component of this compound, is a beta-lactam antibiotic. Its bactericidal action is achieved by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria, providing structural integrity and protection against osmotic stress.

The key steps in the mechanism of action are as follows:

-

Target Binding : Cephapirin targets and binds to penicillin-binding proteins (PBPs).[7][8] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation : By binding to PBPs, Cephapirin blocks their transpeptidase activity.[7][8] This enzymatic activity is responsible for cross-linking the peptide chains of the peptidoglycan strands, a critical step in forming a stable cell wall.[7]

-

Cell Wall Weakening and Lysis : The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall.[7] This compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.[7][8]

Caption: The inhibitory mechanism of Cephapirin on bacterial cell wall synthesis.

References

- 1. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugfuture.com [drugfuture.com]

- 6. Evaluating the solubility of compounds intended for intramammary infusion based upon tests conducted across a range of milk matrices | PLOS One [journals.plos.org]

- 7. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Stability of Cephapirin Benzathine under different storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin benzathine is a first-generation cephalosporin antibiotic used in veterinary medicine. As a long-acting formulation, its stability under various storage conditions is a critical factor in ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability of this compound, drawing from available scientific literature. It covers recommended storage conditions, analytical methodologies for stability assessment, and known degradation pathways.

Data Presentation: Stability of this compound and Related Compounds

Quantitative stability data for this compound is limited in publicly available literature. However, data for cephapirin and its sodium salt provide valuable insights into the molecule's intrinsic stability. The following tables summarize the available storage recommendations and stability data.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | > 3 years[1][2] |

| Stock Solutions (in DMSO) | -80°C | > 1 year[1][2] |

| -20°C | 1 month[2] | |

| 4°C | > 1 week[1] | |

| Intramammary Infusion | At or below 25°C (77°F) | As per manufacturer's expiration date[3] |

Note: Avoid repeated freeze-thaw cycles for stock solutions.[1][2] It is recommended to aliquot the product.[1][2]

Table 2: Stability of Cephapirin Solutions under Laboratory Conditions

| Analyte | Storage Condition | Duration | Solvent System | Recovery (%) | Analytical Method | Reference |

| Cephapirin | Ambient (25 ± 5°C) | 48 hours | Water/Acetonitrile with 0.15% Formic Acid | Data not explicitly provided, but method deemed suitable for stability studies. | UPLC-MS/MS | [4] |

| Cephapirin | Refrigerated (2–8°C) | 48 hours | Water/Acetonitrile with 0.15% Formic Acid | Data not explicitly provided, but method deemed suitable for stability studies. | UPLC-MS/MS | [4] |

Experimental Protocols

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. The following protocol is based on a validated UPLC-MS/MS method for the quantification of cephapirin.[1][4]

Protocol: Stability-Indicating UPLC-MS/MS Method for Cephapirin

1. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).

2. Chromatographic Conditions:

-

Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size.[1][4]

-

Injection Volume: 50 µL.

-

Gradient Program: A gradient elution program should be optimized to ensure adequate separation of cephapirin from its degradation products.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions for Cephapirin:

-

Quantification: m/z 424.0 > 292.0

-

Qualification: m/z 424.0 > 320.0

-

4. Sample Preparation:

-

Forced Degradation Samples: Subject this compound to various stress conditions (e.g., acid, base, oxidation, heat, and light). Neutralize the samples if necessary and dilute with an appropriate solvent (e.g., a mixture of water and acetonitrile) to a suitable concentration for analysis.

-

Stability Samples: Store this compound under the desired storage conditions. At each time point, withdraw a sample and prepare it for analysis by dissolving and diluting it in a suitable solvent.

5. Validation Parameters:

-

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Mandatory Visualization

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: Workflow for this compound Stability Study.

Potential Degradation Pathway of Cephapirin

Based on the known degradation of cephalosporins and studies on cephapirin, the primary degradation pathway involves the hydrolysis of the β-lactam ring. Other potential degradation routes include hydrolysis of the acetoxymethyl side chain and epimerization. The following diagram illustrates these potential pathways.

Caption: Potential Degradation Pathways for Cephapirin.

Discussion of Stability Factors

Hydrolytic Stability

Cephalosporins are susceptible to hydrolysis, particularly at alkaline and strongly acidic pH. The β-lactam ring is the most reactive site, and its cleavage leads to a loss of antibacterial activity. Studies on cephapirin have shown that it degrades immediately and completely in an alkaline environment. A slight instability was also observed at elevated temperatures.

Oxidative Stability

The thioether group in the dihydrothiazine ring of cephalosporins is susceptible to oxidation, which can lead to the formation of sulfoxide derivatives. These oxidized products may have reduced or no antimicrobial activity.

Thermal Stability

As a solid, this compound is relatively stable, with a recommended storage temperature of -20°C for long-term storage.[1][2] However, in solution and at elevated temperatures, degradation can be accelerated. The intramammary infusion product is recommended to be stored at or below 25°C and to avoid excessive heat.[3]

Photostability

Conclusion

The stability of this compound is a critical attribute that influences its quality, safety, and efficacy. While comprehensive quantitative stability data for the benzathine salt under various storage conditions are not extensively documented in public literature, the available information on cephapirin and its sodium salt, combined with the general knowledge of cephalosporin chemistry, provides a solid foundation for its handling and storage. The provided analytical methodology offers a robust approach for stability testing. Further research into the specific degradation kinetics and pathways of this compound would be beneficial for optimizing its formulation and storage, thereby ensuring its effectiveness as a veterinary therapeutic agent.

References

- 1. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

Cephapirin Benzathine: A First-Generation Cephalosporin for Veterinary Use

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cephapirin Benzathine is a semisynthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against bacterial pathogens.[1] As a salt of cephapirin with benzathine, it is formulated to provide prolonged antibacterial action, making it particularly suitable for specific veterinary applications. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and established clinical efficacy, with a focus on its use in dairy cattle.

Core Properties of this compound

| Property | Description |

| Drug Class | First-Generation Cephalosporin, Beta-Lactam Antibiotic |

| Chemical Formula | C₅₀H₅₄N₈O₁₂S₄ |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis through binding to Penicillin-Binding Proteins (PBPs). |

| Antibacterial Spectrum | Primarily active against Gram-positive organisms, with some activity against Gram-negative bacteria.[1] |

| Primary Veterinary Use | Treatment of mastitis in dairy cows during the dry period.[2][3] |

Mechanism of Action

The bactericidal activity of this compound, like other beta-lactam antibiotics, stems from its ability to disrupt the synthesis of the bacterial cell wall. The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs) : Cephapirin targets and binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4]

-

Inhibition of Transpeptidation : By binding to PBPs, cephapirin inhibits their transpeptidase activity, which is crucial for cross-linking the peptidoglycan chains that form the structural backbone of the cell wall.[4]

-

Cell Wall Destabilization and Lysis : The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic pressure, which ultimately leads to cell lysis and death.[1][4]

Recent research suggests that beyond simple inhibition, beta-lactams can induce a toxic malfunctioning of the cell wall synthesis machinery, creating a futile cycle of synthesis and degradation that depletes cellular resources and enhances the antibiotic's lethal effect.[5]

Mechanism of this compound Action.

Pharmacokinetics

The benzathine salt formulation of cephapirin allows for its slow release from the site of administration, resulting in a prolonged duration of action.[3][6] This property is particularly advantageous for dry cow therapy, where sustained antibiotic concentrations in the udder are required to treat existing infections and prevent new ones.

Pharmacokinetic Parameters in Goats (Intramammary Administration)

While specific pharmacokinetic data for this compound in dry cows is limited in the available literature, a study in dairy goats provides valuable insights:

| Parameter | Value |

| Dose | 300 mg per half udder |

| Cmax (Maximum Plasma Concentration) | 0.069 µg/mL |

| Tmax (Time to Cmax) | 7.75 hours |

| AUC₀→∞ (Area Under the Curve) | 1.02 h x µg/mL |

| T½ (Half-life) | 10.16 hours |

| MRTlast (Mean Residence Time) | 14.34 hours |

Data from a study in lactating dairy goats.[7]

It is important to note that the pharmacokinetics in dry cows may differ due to physiological changes in the mammary gland during the dry period.

Antibacterial Spectrum and Efficacy

This compound is primarily effective against Gram-positive bacteria, which are common causative agents of bovine mastitis.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for cephapirin against key mastitis pathogens.

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) |

| Staphylococcus aureus | 0.25 | 0.5 | ≤0.5 |

| Coagulase-negative staphylococci (CNS) | 0.25 | 0.5 | - |

| Streptococcus agalactiae | - | - | - |

| Escherichia coli | - | - | - |

MIC data for S. aureus and CNS from published studies.[8][9][10] Data for other pathogens is less consistently reported.

Clinical Efficacy

Extensive clinical trials have demonstrated the efficacy of this compound for the treatment of mastitis in dairy cows during the dry period.[2][3][11]

| Study Type | Pathogens | Key Findings |

| Randomized, non-inferiority clinical trial | Staphylococcus aureus, Coagulase-negative staphylococci, Aerococcus spp., other Streptococcus spp. | No significant difference in bacteriological cure rate, prevention of new infections, or risk of clinical mastitis compared to ceftiofur hydrochloride and penicillin-dihydrostreptomycin.[12][13] |

| Observational Study | Gram-positive mastitis pathogens | For episodes caused by Gram-positive organisms treated with intramammary cephapirin alone, the bacteriological cure rate at 28 days was significantly higher for susceptible than for resistant bacteria. |

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

Methodology: Broth microdilution or agar dilution methods are standardly used, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

-

Isolate Preparation: Bacterial isolates from milk samples are cultured on appropriate agar plates.

-

Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Cephapirin is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of cephapirin that completely inhibits visible bacterial growth.

Pharmacokinetic Study in Dairy Goats

Protocol Outline:

-

Animal Model: Healthy lactating dairy does were used.

-

Treatment: 12 does were administered 300 mg of this compound per half udder via intramammary infusion.[7]

-

Sample Collection: Plasma samples were collected before treatment and at specified time points (1, 3, 6, 12, 24, 36, 48, 73, 96, 120, 144, and 168 hours) post-treatment.[7]

-

Sample Analysis: Plasma concentrations of cephapirin were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[7]

-

Data Analysis: Pharmacokinetic parameters were determined using noncompartmental methods with commercial software.[7]

Clinical Trial for Dry Cow Mastitis Therapy

Protocol Outline:

-

Study Design: A randomized, non-inferiority clinical trial was conducted on commercial dairy herds.[12][13]

-

Enrollment Criteria: Cows with four functional quarters, in good general health, with no clinical mastitis at dry-off, and no recent antibiotic treatment were enrolled.[12]

-

Randomization: Enrolled cows were randomly assigned to one of three treatment groups: this compound, ceftiofur hydrochloride, or penicillin-dihydrostreptomycin.[12][13]

-

Sample Collection: Quarter milk samples were collected for bacteriological culture at dry-off, and at 0-6 and 7-13 days in milk post-calving.[13]

-

Data Collection: Data on clinical mastitis cases were recorded.

-

Endpoints: Primary outcomes included bacteriological cure rate, prevention of new intramammary infections, and risk of clinical mastitis.[13]

Synthesis and Analysis

Synthesis of this compound

A one-pot method for the synthesis of this compound has been described, starting from 7-amino-cephalosporanic acid (7-ACA).

Synthesis of this compound.

Analytical Methodology: UPLC-MS/MS

A sensitive and robust method for the quantification of cephapirin in biological matrices like milk and urine involves Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[14][15][16][17]

Analytical Workflow for Cephapirin.

Conclusion

This compound remains a valuable first-generation cephalosporin for veterinary medicine, particularly in the management of bovine mastitis. Its efficacy against key Gram-positive pathogens, coupled with a prolonged duration of action, supports its continued use in dry cow therapy programs. Further research into its pharmacokinetic profile in dry cows would provide a more complete understanding and could further optimize its clinical application. The detailed methodologies for its synthesis and analysis provide a solid foundation for further research and development in the field of veterinary antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. ToMORROW® (this compound) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 5. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 8. Assessment of the Usefulness of Cefapirin and Cefalonium Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 12. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 13. Randomized noninferiority clinical trial evaluating 3 commercial dry cow mastitis preparations: I. Quarter-level outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Item - Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - Public Library of Science - Figshare [plos.figshare.com]

An In-depth Technical Guide to the Binding Affinity of Cephapirin Benzathine to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephapirin Benzathine, a first-generation cephalosporin, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the binding affinity of Cephapirin for PBPs, its mechanism of action, and detailed experimental protocols for assessing these interactions. Due to the limited availability of direct quantitative binding data for Cephapirin, this guide utilizes data for cephalothin, a structurally and functionally similar first-generation cephalosporin, as a reasonable proxy to illustrate the expected binding profile. The methodologies and conceptual frameworks presented herein are intended to provide researchers and drug development professionals with a robust foundation for studying Cephapirin and other β-lactam antibiotics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action for Cephapirin, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. Cephapirin achieves this by forming a stable, covalent acyl-enzyme intermediate with the transpeptidase domain of PBPs. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and, ultimately, cell lysis.

Quantitative Binding Affinity Data

Table 1: Binding Affinity (IC50, µg/mL) of Cephalothin for Streptococcus pneumoniae PBPs

| PBP Subtype | IC50 (µg/mL) |

| PBP1a | >100 |

| PBP1b | >100 |

| PBP2a | >100 |

| PBP2b | >100 |

| PBP2x | 50 |

| PBP3 | 25 |

Data is inferred from studies on cephalothin in Streptococcus pneumoniae and represents the concentration required to inhibit 50% of fluorescent penicillin binding.[1]

Table 2: Binding Affinity (IC50, µg/mL) of Cephalothin for Escherichia coli PBPs

| PBP Subtype | IC50 (µg/mL) |

| PBP1a/1b | 1.5 |

| PBP2 | 100 |

| PBP3 | 1.0 |

| PBP4 | 200 |

| PBP5/6 | 200 |

Data is inferred from studies on cephalothin in Escherichia coli and represents the concentration required to reduce [14C]benzylpenicillin binding by 50%.[2]

Experimental Protocols

The following section details a standard experimental workflow for determining the binding affinity of a test compound, such as Cephapirin, for various PBPs using a competitive binding assay with a fluorescent penicillin derivative (e.g., BOCILLIN™ FL).

Materials and Reagents

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (this compound, dissolved in a suitable solvent)

-

BOCILLIN™ FL Penicillin, Sodium Salt (fluorescent probe)

-

Lysis buffer (e.g., PBS with lysozyme and DNase)

-

SDS-PAGE reagents (gels, running buffer, loading buffer)

-

Fluorescence gel imager

Experimental Workflow Diagram

Step-by-Step Protocol

-

Bacterial Culture: Inoculate the desired bacterial strain into an appropriate growth medium and incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.5-0.8).

-

Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation. Discard the supernatant and wash the cell pellet twice with cold PBS (pH 7.4) to remove any residual growth medium.

-

Competitive Inhibition: Resuspend the washed cell pellet in PBS. Aliquot the cell suspension into microcentrifuge tubes. To each tube, add the test compound (Cephapirin) at a range of concentrations (e.g., 0.01 to 1000 µg/mL). Include a control tube with no inhibitor. Incubate the tubes at 37°C for a specified time (e.g., 30 minutes) to allow the test compound to bind to the PBPs.

-

Fluorescent Labeling: Following the incubation with the test compound, add a fixed concentration of BOCILLIN™ FL (e.g., 25 µg/mL) to each tube, including the control. Incubate for an additional 15-30 minutes at 37°C. This allows the fluorescent probe to bind to any PBPs that were not inhibited by the test compound.

-

Cell Lysis and Membrane Protein Isolation: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cell pellets in lysis buffer containing lysozyme and DNase to break open the cells. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

SDS-PAGE and Fluorescence Detection: Resuspend the membrane protein pellets in SDS-PAGE sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band in the different inhibitor concentration lanes relative to the control lane (no inhibitor). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in fluorescent signal, can then be determined by fitting the data to a suitable dose-response curve.

Conclusion

This technical guide provides a detailed overview of the binding affinity of this compound to penicillin-binding proteins. While direct quantitative binding data for Cephapirin remains an area for further investigation, the information presented on its mechanism of action and the detailed experimental protocols offer a solid framework for researchers. The use of competitive binding assays with fluorescent probes represents a robust and accessible method for characterizing the PBP binding profiles of Cephapirin and other novel β-lactam antibiotics, which is a critical step in the development of new antibacterial agents.

References

Methodological & Application

Application Note: Quantification of Cephapirin Benzathine in Bovine Milk using UPLC-MS/MS

Abstract

This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Cephapirin Benzathine in bovine milk. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for cleanup. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for routine monitoring of Cephapirin residues in milk, ensuring food safety and compliance with regulatory limits.

Introduction

Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine for the treatment of mastitis in dairy cattle. Its benzathine salt form provides a long-acting formulation. Monitoring for residual levels of Cephapirin in milk is crucial to prevent potential allergic reactions in consumers and to mitigate the development of antibiotic resistance.[1] This application note presents a validated UPLC-MS/MS method that offers high sensitivity, selectivity, and accuracy for the determination of this compound in milk.

Experimental Protocols

Materials and Reagents

-

Cephapirin standard (Sigma-Aldrich)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, Milli-Q or equivalent)

-

50 mM Phosphate buffer solution (pH 8.5)

-

Oasis HLB SPE cartridges

Standard Solution Preparation

A stock solution of Cephapirin was prepared by dissolving the standard in ultrapure water to a concentration of 100 µg/mL.[2] Intermediate and working standard solutions were prepared by serial dilution of the stock solution with water.

Sample Preparation

-

Protein Precipitation: To 1 mL of milk sample, add 2 mL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer the supernatant to a clean tube and dilute with 50mM phosphate buffer solution (pH 8.5).[3]

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with 2 mL of ultrapure water to remove interferences.

-

Elute the analyte with 3 mL of methanol.

-

-

Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.[3]

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm[4] Column Temperature: 40°C[4] Autosampler Temperature: 8°C[2][4] Mobile Phase A: 0.15% Formic acid in water[4] Mobile Phase B: Acetonitrile[4] Flow Rate: 0.6 mL/min[4] Injection Volume: 50 µL[4]

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 5.0 | 5 | 95 |

| 5.5 | 80 | 20 |

| 8.0 | 80 | 20 |

Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Source: Electrospray Ionization (ESI), Positive Mode[4] MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Cephapirin | 424.0 | 292.0 | 320.0 |

MS Parameters:

| Parameter | Value |

| Declustering Potential (DP) | 40 V |

| Entrance Potential (EP) | 10 V |

| Collision Energy (CE) | 25 V (for m/z 292.0), 22 V (for m/z 320.0) |

| Nebulizer Gas (GS1) | 45 psi |

| Turbo Gas (GS2) | 45 psi |

| MS Temperature | 400°C |

Data Presentation

Method Validation Summary

The UPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Linearity, LOD, and LOQ

| Analyte | Linear Range (ppb) | R² | LOD (ppb) | LOQ (ppb) |

| Cephapirin | 0.4 - 1.5 | > 0.99 | 0.15 | 0.4 |

Data adapted from a study on Cephapirin and Ceftiofur analysis.[1][4][5]

Table 2: Accuracy and Precision

| Spiked Concentration (ppb) | Mean Recovery (%) | RSD (%) - Intra-day | RSD (%) - Inter-day |

| 0.4 (LOQ) | 85.2 | < 10 | < 15 |

| 0.5 | 92.7 | < 10 | < 15 |

| 1.0 | 98.5 | < 10 | < 15 |

| 1.5 | 105.3 | < 10 | < 15 |

Recovery values were observed to be between 80% and 120% for all levels, indicating good accuracy.[4] Intra- and inter-day variations were acceptable (<10% and <15% respectively).[2]

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in milk.

Conclusion

The developed UPLC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in bovine milk. The sample preparation is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and sensitivity. This method is suitable for high-throughput analysis in regulatory and research laboratories.

References

- 1. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cephapirin Benzathine in the Treatment of Bovine Mastitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin Benzathine is a first-generation cephalosporin antibiotic with proven efficacy in the treatment and prevention of bovine mastitis, a prevalent and economically significant disease in the dairy industry. These application notes provide a comprehensive overview of the use of this compound, with a focus on its application as a dry cow therapy. The information presented herein is intended to support research, drug development, and clinical trial design.

Cephapirin is a beta-lactam antibiotic that exhibits a broad spectrum of bactericidal activity against common mastitis pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[3][] The benzathine salt formulation of cephapirin provides a long-acting effect, making it particularly suitable for intramammary infusion during the dry period to eliminate existing infections and prevent new ones.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy, dosage, withdrawal periods, and in-vitro susceptibility of this compound.

Table 1: Dosage and Withdrawal Periods for this compound Dry Cow Therapy

| Parameter | Value | Reference |

| Dosage | 300 mg of cephapirin activity per quarter | [5][6] |

| Administration | Intramammary infusion in each quarter at dry-off | [1][6] |

| Frequency | Single infusion per quarter | [1][6] |

| Use Restriction | For use in dry cows only. Not to be used within 30 days of calving. | [5][7] |

| Milk Withholding Period | 72 hours after calving | [5][7] |

| Meat Withdrawal Period | 42 days after the last infusion | [5][7] |

Table 2: Efficacy of this compound in Treating Staphylococcus aureus Mastitis (Experimental Infection Model)

| Treatment Group | Number of Quarters | Bacteriological Status at Calving | Reference |

| This compound Treated | 21 | All bacteriologically negative | [8] |

| Untreated Control | 9 | 1 spontaneously cured, 2 became non-functional, 6 remained infected | [8] |

Table 3: In-Vitro Susceptibility of Common Mastitis Pathogens to Cephapirin

| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus agalactiae | 51 | Not explicitly stated, but inhibited at higher concentrations | Not explicitly stated, but inhibited at higher concentrations | [9][10] |

| Streptococcus dysgalactiae | 54 | Comparatively low MICs | Comparatively low MICs | [9][10] |

| Streptococcus uberis | 50 | Inhibited at higher concentration levels | Inhibited at higher concentration levels | [9][10] |

| Staphylococcus aureus | 85 | Not explicitly stated | Not explicitly stated | [9][10] |

| Non-aureus staphylococci | 88 | Not explicitly stated | Not explicitly stated | [9][10] |

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

In-Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Cephapirin against various mastitis pathogens.

Methodology:

-

Isolate Collection and Identification: Collect milk samples from cows with clinical or subclinical mastitis. Isolate and identify bacterial pathogens to the species level using standard microbiological techniques.

-

Broth Microdilution Method:

-

Prepare a series of twofold dilutions of Cephapirin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test organism.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Cephapirin that completely inhibits visible growth of the bacteria.[9][10]

-

-

Disk Diffusion Method (Kirby-Bauer):

-

Prepare a standardized inoculum of the test organism and spread it evenly onto a Mueller-Hinton agar plate.

-

Apply a paper disk impregnated with a known concentration of Cephalothin (as a class representative for first-generation cephalosporins) to the agar surface.[1][2]

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around the disk and interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints.[11]

-

Clinical Efficacy Trial for Dry Cow Therapy

Objective: To evaluate the efficacy of this compound in the treatment of existing intramammary infections and the prevention of new infections during the dry period.

Methodology (based on FDA and EMA guidelines): [7][8][12]

-

Animal Selection:

-

Select healthy, pregnant dairy cows approaching the dry-off period.

-

Collect duplicate quarter milk samples for bacteriological culture and somatic cell count (SCC) analysis prior to enrollment to identify existing intramammary infections.

-

-

Experimental Design:

-

Employ a randomized, controlled, multi-center field study design.

-

Assign cows to either a treatment group (intramammary infusion of 300 mg this compound per quarter at dry-off) or a negative control group (no treatment or placebo).

-

-

Treatment Administration:

-

Post-Treatment Monitoring and Sampling:

-

Collect quarter milk samples for bacteriological analysis at calving and at regular intervals during the early lactation period (e.g., day 7 and day 14 post-calving).

-

Monitor cows for clinical signs of mastitis throughout the study period.

-

-

Efficacy Endpoints:

-

Bacteriological Cure Rate: The proportion of quarters with a pre-existing infection at dry-off that are bacteriologically negative at post-calving samplings.

-

Prevention of New Infections: The proportion of uninfected quarters at dry-off that remain bacteriologically negative throughout the dry period and into early lactation.

-

Somatic Cell Count: Compare the SCC in treated versus control groups post-calving.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as logistic regression or chi-square tests, to compare the outcomes between the treatment and control groups.

Experimental Mastitis Induction Model

Objective: To create a standardized infection model to evaluate the therapeutic efficacy of this compound.

Methodology:

-

Bacterial Strain Selection: Utilize a well-characterized strain of a common mastitis pathogen, such as Staphylococcus aureus or Streptococcus uberis, with known virulence.

-

Inoculum Preparation: Prepare a standardized inoculum of the selected bacterial strain in a suitable medium (e.g., sterile PBS) to a predetermined concentration (e.g., 10^4 to 10^6 colony-forming units per quarter).[5]

-

Induction of Mastitis:

-

Following a complete milking, infuse the prepared inoculum into the designated udder quarters of healthy lactating cows.

-

Alternatively, a teat dipping model in a bacterial culture suspension can be used to mimic natural infection.[1]

-

-

Confirmation of Infection: Monitor the cows for clinical signs of mastitis (e.g., udder swelling, abnormal milk) and collect milk samples for bacteriological culture and SCC to confirm the establishment of an intramammary infection.

-

Treatment and Evaluation: Once infection is confirmed, administer the test article (this compound) and evaluate its efficacy based on bacteriological cure and resolution of clinical signs as described in the clinical efficacy trial protocol.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Cephapirin.

Experimental Workflow

Caption: this compound Dry Cow Therapy Protocol.

References

- 1. Experimental Staphylococcus aureus Mastitis Infection Model by Teat Dipping in Bacterial Culture Suspension in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomized non-inferiority trial comparing two commercial intramammary antibiotics for the treatment of non-severe clinical mastitis in dairy cows | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 5. Development of an improved Streptococcus uberis experimental mastitis challenge model using different doses and strains in lactating dairy cows | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 6. Randomized noninferiority trial comparing 2 commercial intramammary antibiotics for the treatment of nonsevere clinical mastitis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. veterinaryevidence.org [veterinaryevidence.org]

- 11. regulations.gov [regulations.gov]

- 12. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols: Intramammary Infusion of Cephapirin Benzathine in Cattle

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin benzathine is a first-generation cephalosporin antibiotic formulated for intramammary infusion in dairy cows during the dry period.[1][2] It is a long-acting, broad-spectrum antibiotic effective against gram-positive bacteria, which are common causes of mastitis.[1][3] The product, commercially known as ToMORROW®, contains 300 mg of cephapirin activity in a stable peanut oil gel, designed for a prolonged release within the non-lactating mammary gland.[1][4][5] This prolonged activity is due to the low solubility of the this compound salt combined with the slow-release gel base.[1][4] Its primary indication is the treatment of existing intramammary infections and prevention of new infections during the dry period caused by susceptible strains of Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains.[1][2][3][4]

Mechanism of Action

Cephapirin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By acylating these enzymes, cephapirin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Caption: Mechanism of Cephapirin action on bacterial cell wall synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of this compound for intramammary infusion in dry cows.

Table 1: Product Specifications and Dosage

| Parameter | Value | Source(s) |

|---|---|---|

| Active Ingredient | This compound | [1] |

| Dosage per Quarter | 300 mg of cephapirin activity | [1][4][6] |

| Formulation | 10 mL disposable syringe in a stable peanut oil gel | [1][4][5] |

| Administration | Intramammary infusion into each quarter | [2][4] |

| Timing | At the time of drying off | [2][4] |

| Use Restriction | For use in dry cows only |[3][4][5] |

Table 2: Efficacy Data from Cited Studies

| Pathogen | Study Type | Cure Rate (%) | Notes | Source(s) |

|---|---|---|---|---|

| Staphylococcus aureus | Experimental Infection | 100% | All 21 treated quarters were bacteriologically negative at calving. | [7] |

| Staphylococcus aureus | Comparative Field Trial | 78.1% | Cure rate determined at 28 days post-calving. | [8] |

| Various (preexisting IMI) | Randomized Clinical Trial | 94.0% | Noninferiority trial comparing three commercial dry cow products. |[9] |

Table 3: Regulatory and Residue Information

| Parameter | Time | Source(s) |

|---|---|---|

| Pre-Calving Restriction | Do not use within 30 days of calving | [3][4][5] |

| Milk Withholding Period | 72 hours after calving | [3][4][5] |

| Meat Withdrawal Period | 42 days after the last infusion |[3][4][5] |

Protocols

Protocol 1: Standard Intramammary Infusion Technique

This protocol outlines the aseptic technique for administering this compound at dry-off.